molecular formula C8H10N2O B564927 N-Methyl-N-(3-pyridinylmethyl)formamide CAS No. 104936-47-2

N-Methyl-N-(3-pyridinylmethyl)formamide

Cat. No.: B564927
CAS No.: 104936-47-2
M. Wt: 150.181
InChI Key: UNCZNEQPIKUKGY-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-pyridinylmethyl)formamide is an organic compound with the molecular formula C8H10N2O It is a formamide derivative where the formamide group is substituted with a methyl group and a 3-pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(3-pyridinylmethyl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of N-methylformamide with 3-pyridinemethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. The scalability of the process allows for large-scale production to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-pyridinylmethyl)formamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsaqueous or organic solvent, room temperature to 50°C.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature to reflux.

    Substitution: Amines, alcohols; conditionsorganic solvent, mild heating (40-60°C).

Major Products Formed

Scientific Research Applications

N-Methyl-N-(3-pyridinylmethyl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-pyridinylmethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(3-pyridinylmethyl)formamide is unique due to the presence of the 3-pyridinylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(7-11)6-8-3-2-4-9-5-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCZNEQPIKUKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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